Calcium acrylate

Descripción general

Descripción

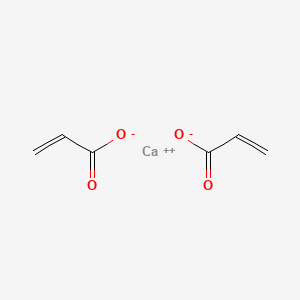

Calcium acrylate is a chemical compound formed by the reaction of calcium ions with acrylic acid. It is a salt of acrylic acid and calcium, and it is commonly used in various industrial applications due to its unique properties. This compound is known for its ability to form polymers, which makes it useful in the production of various materials, including coatings, adhesives, and sealants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium acrylate can be synthesized through the reaction of calcium carbonate with acrylic acid. The reaction typically involves the following steps:

Reaction: Calcium carbonate is reacted with acrylic acid in an aqueous solution. This reaction produces this compound and carbon dioxide gas. [ \text{CaCO}_3 + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Ca(CH}_2=\text{CHCOO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Polymerization: The resulting this compound can undergo polymerization in the presence of an initiator, such as ammonium persulfate, to form a polymer.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow processes. These processes involve the reaction of acrylic acid with calcium carbonate in a controlled environment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize the yield and purity of the product.

Análisis De Reacciones Químicas

Polymerization and Crosslinking

Calcium acrylate readily undergoes polymerization and crosslinking to form hydrogels or polymers with tunable properties.

Key Reaction Parameters

Polymerization Mechanism:

-

Initiation by APS generates free radicals, propagating acrylate monomers into polyacrylate chains .

-

Crosslinking with bisacrylamide creates a 3D network, enhancing mechanical strength .

Gel Time and Reaction Kinetics

The gelation of this compound grouts follows reaction kinetics dependent on catalyst and activator concentrations :

Gel Time Formula

Where

= gel time,

= reaction constant, and [APS], [Na₂S₂O₃] = concentrations of catalyst and activator.

Experimental Findings:

Interactions in Composite Materials

In cement systems, this compound modifies hydration dynamics and microstructure :

Impact on Cement Hydration

Mechanism:

-

Calcium ions from acrylate integrate into C-S-H gel, altering its crystallinity .

-

Crosslinked acrylate polymers fill pore spaces, improving mechanical properties .

Phase Behavior and Structural Effects

Calcium content critically influences hydrogel properties :

Phase Separation Threshold

| Ca:AA Molar Ratio | Swelling Capacity | Elastic Modulus | Microstructure | Source |

|---|---|---|---|---|

| 1:8 | Maximum swelling | 12 kPa | Homogeneous nanoscale phases | |

| 1:4 | Collapse | 3 kPa | Macroscopic phase separation |

Critical Observations:

-

Excess Ca²⁵⁺ (>1:6 molar ratio) induces phase separation via ionic crosslinking .

-

AFM reveals nanoscale heterogeneity near the phase boundary .

Key Takeaways

-

This compound’s reactivity is driven by its ionic carboxylate groups and capacity for radical polymerization.

-

Applications range from hydrogels to cement additives, with performance dictated by reaction conditions and stoichiometry.

-

Phase behavior and gelation kinetics are quantitatively predictable, enabling tailored material design .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Tissue Engineering and Regenerative Medicine

Calcium acrylate-based hydrogels are extensively used in tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix. These hydrogels provide a supportive environment for cell growth and differentiation.

- Case Study : A study demonstrated that this compound hydrogels could encapsulate human mesenchymal stem cells (hMSCs), promoting their proliferation and differentiation into osteoblasts, which are essential for bone regeneration.

2. Drug Delivery Systems

The polymer matrix formed by this compound can control the release of therapeutic agents, making it suitable for drug delivery applications. The interaction between calcium ions and carboxylate groups enhances the stability of the polymer network.

- Research Findings : Investigations into this compound's role in drug delivery systems revealed that it could effectively encapsulate anti-cancer drugs, allowing for sustained release over extended periods.

3. Industrial Applications

This compound is widely used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance. Its incorporation into formulations enhances durability and performance.

- Application Example : In construction, this compound is used in acrylic-based grouting materials that repair dams and waterproof structures. Studies have shown that these materials exhibit superior mechanical properties and impermeability compared to traditional methods .

Data Tables

Mecanismo De Acción

The mechanism of action of calcium acrylate involves its ability to form polymers and crosslinked networks. The calcium ions interact with the carboxylate groups of the acrylic acid, leading to the formation of a stable polymer matrix. This matrix can encapsulate various substances, making it useful in applications such as drug delivery and tissue engineering. The molecular targets and pathways involved include the interaction of calcium ions with carboxylate groups and the subsequent polymerization and crosslinking reactions.

Comparación Con Compuestos Similares

Calcium acrylate can be compared with other similar compounds, such as:

Sodium acrylate: Similar to this compound, sodium acrylate is a salt of acrylic acid and sodium. It is also used in the production of superabsorbent polymers.

Potassium acrylate: Another salt of acrylic acid, potassium acrylate is used in similar applications as this compound but has different solubility and reactivity properties.

Magnesium acrylate: This compound is used in similar applications but has different mechanical properties and reactivity compared to this compound.

Uniqueness of this compound: this compound is unique due to its ability to form stable polymer networks and its excellent adhesion properties. It is also biocompatible, making it suitable for biomedical applications.

Actividad Biológica

Calcium acrylate is a compound derived from acrylic acid, widely recognized for its diverse applications in various fields, including medicine, agriculture, and materials science. This article delves into the biological activity of this compound, highlighting its antiproliferative effects, potential antimicrobial properties, and biocompatibility in biomedical applications.

This compound is formed through the reaction of acrylic acid with calcium salts. It is often utilized in polymeric forms due to its ability to form hydrogels. The synthesis of this compound typically involves inverse suspension polymerization techniques using initiators such as ammonium persulfate and cross-linkers like N,N-methylene-bis-acrylamide .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of acrylic acid, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study focused on acrylic acid derivatives showed that compound 4b , a structural analog of this compound, displayed a potent cytotoxic effect on the MDA-MB-231 breast cancer cell line with an IC50 value of 3.24 μM. This compound was noted for its ability to inhibit β-tubulin polymerization by 80.07%, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 1: Antiproliferative Activity of Acrylic Acid Derivatives

| Compound | IC50 (μM) | % Inhibition of Tubulin Polymerization | Cell Cycle Arrest Phase |

|---|---|---|---|

| CA-4 | 1.27 | 89.77 | G2/M |

| 4b | 3.24 | 80.07 | G2/M |

Antimicrobial Properties

This compound has also been investigated for its potential antimicrobial activity. Research indicates that acrylates can function as antioxidants and may play a role in preventing bacterial colonization in marine environments. For example, studies suggest that acrylates serve as natural antimicrobial agents in coral reefs, helping to mitigate oxidative stress and protect against pathogenic bacteria . This property could be beneficial for applications in wound healing and infection control.

Biocompatibility and Biomedical Applications

The biocompatibility of this compound has been evaluated through various studies focusing on its interaction with biological tissues. A recent study involving poly(acrylic acid)-calcium-zinc (PA-CZ) hydrogels demonstrated favorable outcomes when tested with bone marrow stem cells (BMSCs). The results indicated that BMSCs exhibited good proliferation rates when exposed to PA-CZ hydrogel extracts, suggesting that this compound-based materials can be safely used in tissue engineering and regenerative medicine .

Case Study: Hydrogel Applications

In a study assessing the osteogenic properties of PA-CZ hydrogels, researchers observed that the morphology of BMSCs was well-preserved without significant cytotoxic effects. The proliferation rates were comparable across different experimental groups, indicating the potential for these hydrogels in bone regeneration applications.

Propiedades

IUPAC Name |

calcium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Ca/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTCTCUXLQYGLA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064203 | |

| Record name | Calcium diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6292-01-9 | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.